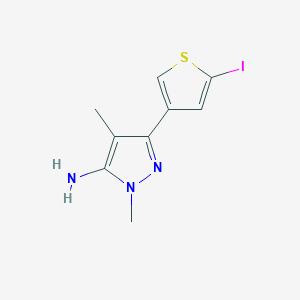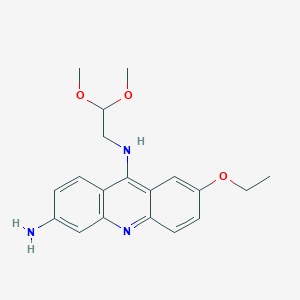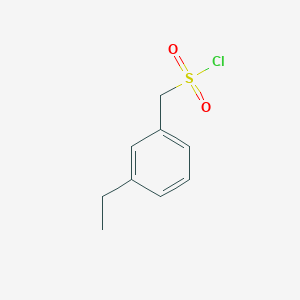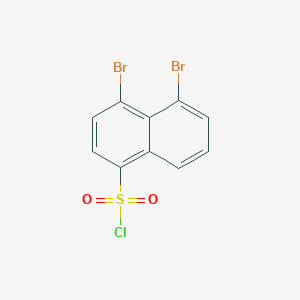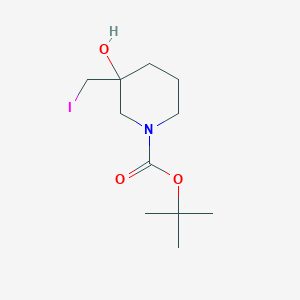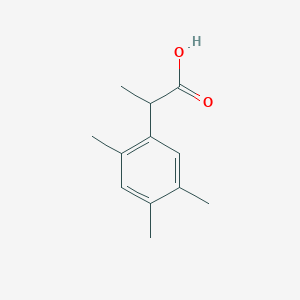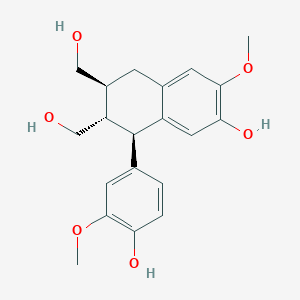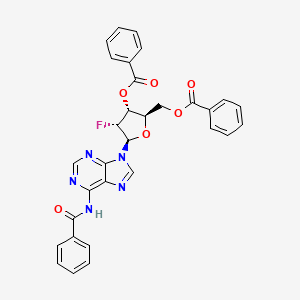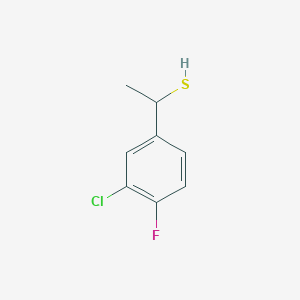![molecular formula C10H11N3O2 B15240941 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with but-3-yn-1-ylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet the demands of large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the alkyne group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Chemistry: In organic synthesis, 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound may be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrimidine ring, a common motif in many drugs, suggests possible pharmacological applications.
Industry: In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific application and the biological context.
類似化合物との比較
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- 2-[(Prop-2-yn-1-yl)amino]acetic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to these similar compounds, 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid stands out due to the presence of the pyrimidine ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are often desirable.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
6-(but-3-ynylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-11-9-6-8(10(14)15)12-7(2)13-9/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13) |
InChIキー |
ZTWQSQYPKWEJPK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NCCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


